molecular formula C23H22N2O4 B2618454 6-hexyl-7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 252551-71-6

6-hexyl-7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No. B2618454
CAS RN: 252551-71-6
M. Wt: 390.439
InChI Key: FHXPMVSPXCLEJN-UHFFFAOYSA-N
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Description

6-hexyl-7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, also known as HHC, is a synthetic compound that belongs to the class of flavonoids. HHC has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to "6-hexyl-7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one" have been synthesized through various chemical reactions. For instance, the reaction of 3-amino-4H-chromeno[3,4-d]isoxazol-4-one with benzoyl chloride under certain conditions yields coumarins, which can undergo rearrangement into 2-benzamido-4H-chromeno[3,4-d]oxazol-4-one upon heating in DMSO (Sosnovskikh et al., 2011). Additionally, a series of substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones have been synthesized using a grinding technique, showcasing significant antioxidant properties (Basappa et al., 2021).

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of coumarin-incorporated 1,3,4-oxadiazole derivatives. For example, a series of such compounds demonstrated significant in vitro growth inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans (Bhat et al., 2013). This indicates a promising direction for developing new antimicrobial agents.

Antioxidant and Antidiabetic Activities

Compounds with the 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one scaffold have shown potent antioxidant activities, comparable to standard compounds in radical scavenging assays (Basappa et al., 2021). Moreover, novel derivatives incorporating the 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one structure exhibited promising antidiabetic activity, inhibiting enzymes like α-glucosidase and α-amylase (Telvekar et al., 2020).

properties

IUPAC Name

6-hexyl-7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-2-3-4-6-11-16-12-17-13-18(23(27)28-20(17)14-19(16)26)22-25-24-21(29-22)15-9-7-5-8-10-15/h5,7-10,12-14,26H,2-4,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXPMVSPXCLEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hexyl-7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

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